
TNO155: A Deep Dive into its Modulation of the
Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TNO211

Cat. No.: B12388713 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract
TNO155, a selective, allosteric inhibitor of the protein tyrosine phosphatase SHP2, is emerging

as a promising therapeutic agent in oncology.[1] Beyond its direct effects on tumor cell

signaling, TNO155 demonstrates significant immunomodulatory activity, reshaping the tumor

microenvironment (TME) from an immunosuppressive to an anti-tumorigenic state. This

technical guide provides a comprehensive overview of the preclinical and clinical evidence

detailing the impact of TNO155 on the TME. It includes a summary of key quantitative data,

detailed experimental protocols, and visualizations of the underlying signaling pathways and

experimental workflows to facilitate a deeper understanding and further investigation into this

novel therapeutic.

Introduction to TNO155 and its Target: SHP2
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that

plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases

(RTKs).[2][3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK)

signaling pathway, which is frequently dysregulated in various cancers.[1] SHP2 activation

promotes cell growth, proliferation, and survival.[1] TNO155 is an orally bioavailable, allosteric

inhibitor of SHP2, preventing its activation and subsequently inhibiting downstream signaling.

[1]
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The rationale for targeting SHP2 extends beyond tumor-intrinsic effects. SHP2 is also a crucial

regulator of the immune system, influencing the function of various immune cells within the

TME.[2][4] By inhibiting SHP2, TNO155 can modulate the TME, enhancing anti-tumor

immunity.[5][6]

TNO155's Impact on the Tumor Microenvironment:
Key Findings
Preclinical and clinical studies have demonstrated that TNO155 exerts a multi-faceted effect on

the TME, primarily by:

Reprogramming Macrophages: TNO155 has been shown to inhibit the maturation of

immunosuppressive M2-like tumor-associated macrophages (TAMs).[7][8] This is achieved

by blocking CSF-1R signaling, which is critical for their differentiation and survival.[5][7] This

leads to a shift in the macrophage population towards a more pro-inflammatory, anti-tumor

M1 phenotype.[5][6]

Enhancing T-cell Activity: SHP2 is involved in the signaling pathways of immune checkpoint

receptors like PD-1.[2] Inhibition of SHP2 can augment T-cell mediated anti-tumor immunity.

[2]

Synergizing with Other Therapies: TNO155 has shown significant synergistic anti-tumor

activity when combined with other cancer therapies, including:

Immune Checkpoint Inhibitors (e.g., anti-PD-1): By reducing immunosuppressive signals

in the TME, TNO155 can enhance the efficacy of checkpoint blockade.[7][8]

KRAS G12C Inhibitors: TNO155 can block the feedback reactivation of wild-type RAS

isoforms that is often induced by KRAS G12C inhibitors, leading to a more sustained

inhibition of the MAPK pathway and enhanced anti-tumor response.[7][8][9][10]

Other Targeted Therapies: Combination benefits have also been observed with EGFR

inhibitors, BRAF inhibitors, and CDK4/6 inhibitors.[7][8]

Quantitative Data Summary
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The following tables summarize key quantitative data from preclinical and clinical studies

investigating the effects of TNO155.

Table 1: Preclinical In Vivo Efficacy of TNO155 Combinations

Cancer Model
Combination
Therapy

Outcome Reference

EGFR-mutant Lung

Cancer

TNO155 + Nazartinib

(EGFRi)

Sustained ERK

inhibition and

combination benefit

[7]

BRAFV600E

Colorectal Cancer

TNO155 + Dabrafenib

(BRAFi) + Trametinib

(MEKi)

Blocked ERK

feedback activation

and synergistic

efficacy

[7]

KRAS G12C Cancers
TNO155 + KRAS

G12C inhibitor

Enhanced and

sustained MAPK

pathway inhibition,

enhanced efficacy

[7][10]

Lung and Colorectal

Cancer PDX

TNO155 + Ribociclib

(CDK4/6i)

Combination benefit in

a large panel of

xenografts

[7]

Syngeneic Mouse

Models

TNO155 + anti-PD-1

antibody

Combination activity

and remodeling of the

immune

microenvironment

[7][10]

Table 2: Clinical Trial Data for TNO155 Combinations
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Trial ID Combination Tumor Types
Key Efficacy
Data

Reference

NCT04000529

TNO155 +

Spartalizumab

(anti-PD-1)

Advanced Solid

Tumors

Disease Control

Rate (DCR):

26.3% (all

doses); 31.6%

(recommended

dose)

[11]

KontRASt-01

(NCT04699188)

TNO155 +

JDQ433 (KRAS

G12C inhibitor)

KRAS G12C-

mutated Solid

Tumors

DCR: 83.3% [9]

CTNO155X2101

(NCT03114319)

TNO155

Monotherapy

Advanced Solid

Tumors

Best observed

response: Stable

Disease (20% of

patients)

Table 3: Pharmacodynamic Effects of TNO155

Biomarker Effect Dose Reference

DUSP6 expression

(qPCR in tumor

samples)

≥25% reduction in

90% of patients; ≥50%

reduction in 60% of

patients

≥20 mg/day [3]

Whole-transcriptome

RNA sequencing

Downregulation of

MAPK pathway and

immunosuppressive

myeloid cells

≥20 mg/day [12]

p-ERK and p-MEK

levels (OSCC cell

lines)

Dose-dependent

downregulation
Varies by cell line [13]

Experimental Protocols
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This section provides an overview of the key experimental methodologies used to investigate

the effects of TNO155 on the tumor microenvironment.

In Vitro Cell-Based Assays
4.1.1 Cell Proliferation Assay

Objective: To assess the anti-proliferative effects of TNO155 alone or in combination with

other agents.

Methodology:

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

Cells are treated with a dose range of TNO155, a combination agent, or both.

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a

commercially available assay (e.g., CellTiter-Glo®).

Data is normalized to vehicle-treated controls, and IC50 values are calculated.

4.1.2 Immunoblotting

Objective: To determine the effect of TNO155 on key signaling proteins.

Methodology:

Cells are treated with TNO155 for a specified time.

Cell lysates are prepared, and protein concentration is determined.

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

The membrane is blocked and then incubated with primary antibodies against target

proteins (e.g., p-ERK, total ERK, SHP2).

After washing, the membrane is incubated with a secondary antibody conjugated to a

detection enzyme (e.g., HRP).
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The signal is detected using a chemiluminescence substrate.

In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of TNO155 in animal models.

Methodology:

Human cancer cell lines or patient-derived xenografts (PDX) are implanted into

immunocompromised mice. For studying the immune microenvironment, syngeneic tumor

models in immunocompetent mice are used.

Once tumors reach a palpable size, mice are randomized into treatment groups (e.g.,

vehicle, TNO155, combination agent, TNO155 + combination agent).

TNO155 is administered orally at a specified dose and schedule.

Tumor volume and body weight are measured regularly.

At the end of the study, tumors are excised for pharmacodynamic analysis (e.g.,

immunoblotting, immunohistochemistry, flow cytometry).

Tumor Microenvironment Analysis
4.3.1 Immunophenotyping by Flow Cytometry

Objective: To characterize the immune cell populations within the tumor.

Methodology:

Tumors from in vivo studies are harvested and dissociated into single-cell suspensions.

Cells are stained with a panel of fluorescently labeled antibodies specific for different

immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Gr-1).

Stained cells are analyzed using a flow cytometer to quantify the proportions of different

immune cell subsets.

4.3.2 Immunohistochemistry (IHC)
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Objective: To visualize the spatial distribution of immune cells and other markers within the

tumor tissue.

Methodology:

Tumor tissues are fixed, embedded in paraffin, and sectioned.

Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval.

Sections are incubated with primary antibodies against markers of interest.

A secondary antibody and a detection system are used to visualize the stained cells.

Slides are counterstained and imaged.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

and experimental workflows related to TNO155's mechanism of action.
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Caption: TNO155 inhibits SHP2, blocking RTK, PD-1, and CSF-1R signaling.
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Caption: TNO155 synergizes with KRAS G12C and PD-1 inhibitors.
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Caption: Standard workflow for in vivo efficacy studies of TNO155.
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Conclusion
TNO155 is a promising SHP2 inhibitor with a dual mechanism of action that targets both tumor-

intrinsic signaling pathways and the immunosuppressive tumor microenvironment. The data

summarized in this guide highlight its potential to reprogram the TME, particularly by

modulating macrophage populations, and to synergize with a range of other anti-cancer

therapies. The provided experimental protocols and workflow diagrams serve as a resource for

researchers and drug development professionals seeking to further investigate and harness

the therapeutic potential of TNO155. Continued research and clinical evaluation are crucial to

fully elucidate its role in the evolving landscape of cancer immunotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. tno155 - My Cancer Genome [mycancergenome.org]

2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC
[pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC
[pmc.ncbi.nlm.nih.gov]

5. aacrjournals.org [aacrjournals.org]

6. aacrjournals.org [aacrjournals.org]

7. aacrjournals.org [aacrjournals.org]

8. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase
Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

9. onclive.com [onclive.com]

10. rupress.org [rupress.org]

11. targetedonc.com [targetedonc.com]

12. | BioWorld [bioworld.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b12388713?utm_src=pdf-custom-synthesis
https://www.mycancergenome.org/content/drugs/tno155/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7838030/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7838030/
https://www.researchgate.net/publication/352072840_Initial_results_from_a_dose_finding_study_of_TNO155_a_SHP2_inhibitor_in_adults_with_advanced_solid_tumors
https://pmc.ncbi.nlm.nih.gov/articles/PMC10618746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10618746/
https://aacrjournals.org/cancerres/article/80/13/2889/643288/Allosteric-Inhibition-of-SHP2-Stimulates-Antitumor
https://aacrjournals.org/cancerres/article-pdf/doi/10.1158/0008-5472.CAN-19-3038/2877404/0008-5472_can-19-3038v1.pdf
https://aacrjournals.org/clincancerres/article/27/1/342/83701/Combinations-with-Allosteric-SHP2-Inhibitor-TNO155
https://pubmed.ncbi.nlm.nih.gov/33046519/
https://pubmed.ncbi.nlm.nih.gov/33046519/
https://www.onclive.com/view/tno155-jdq433-combo-elicits-responses-is-tolerable-in-kras-g12c-solid-tumors
https://rupress.org/jem/article/218/1/e20201414/211451/SHP2-inhibition-diminishes-KRASG12C-cycling-and
https://www.targetedonc.com/view/tn0155-and-targeted-therapies-lead-to-positive-responses-in-solid-tumors
https://www.bioworld.com/articles/684068-initial-first-in-human-data-presented-for-tno-155?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell
carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [TNO155: A Deep Dive into its Modulation of the Tumor
Microenvironment]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388713#investigating-tno155-s-effect-on-the-
tumor-microenvironment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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